![molecular formula C38H40N2 B15162122 N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine CAS No. 142094-35-7](/img/structure/B15162122.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes multiple ethenylphenyl groups attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-ethenylbenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The final product is typically purified through crystallization or distillation processes.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the ethenylphenyl groups.
Reduction: The reduction of the ethenyl groups leads to the formation of ethylphenyl derivatives.
Substitution: Substituted derivatives of the original compound, depending on the electrophile used.
科学的研究の応用
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
作用機序
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine exerts its effects involves its ability to act as a chelating agent. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. This chelation process can interfere with metal-dependent biological processes, leading to various biological effects. The molecular targets and pathways involved include metal ion transport and regulation pathways.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: A similar compound known for its metal chelating properties.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Another related compound with applications in metal chelation and coordination chemistry.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of ethenylphenyl groups, which provide additional sites for chemical modification and interaction. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications.
特性
CAS番号 |
142094-35-7 |
|---|---|
分子式 |
C38H40N2 |
分子量 |
524.7 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C38H40N2/c1-5-31-17-9-13-21-35(31)27-39(28-36-22-14-10-18-32(36)6-2)25-26-40(29-37-23-15-11-19-33(37)7-3)30-38-24-16-12-20-34(38)8-4/h5-24H,1-4,25-30H2 |
InChIキー |
HGFBMPZVFPHMJI-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1CN(CCN(CC2=CC=CC=C2C=C)CC3=CC=CC=C3C=C)CC4=CC=CC=C4C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


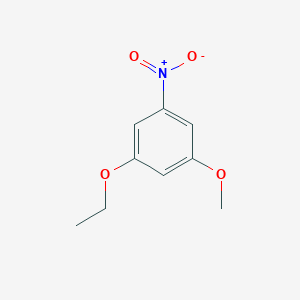
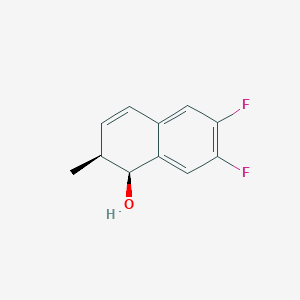
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
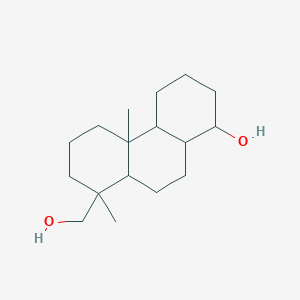
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
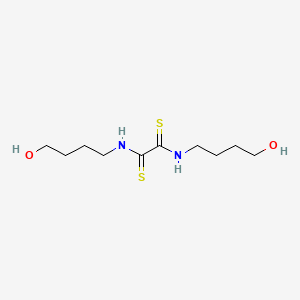
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)

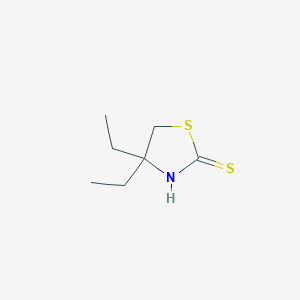
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
